molecular formula C20H16FN3O3S B2745791 4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320929-39-1

4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No. B2745791
M. Wt: 397.42
InChI Key: QLWQCHSDODYOKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a fluorophenoxy group, a benzoyl group, a thiazolyl group, and a piperazinone group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through various organic reactions, including coupling reactions, condensation reactions, and substitutions .


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential antimicrobial and anticancer activities . Further studies are needed to fully understand their mechanisms of action and potential therapeutic uses.

properties

IUPAC Name

4-[3-(4-fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-15-4-6-16(7-5-15)27-17-3-1-2-14(12-17)19(26)23-9-10-24(18(25)13-23)20-22-8-11-28-20/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQCHSDODYOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

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